molecular formula C26H33N3O4 B6517518 4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(3-methoxypropyl)butanamide CAS No. 899788-41-1

4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(3-methoxypropyl)butanamide

Cat. No.: B6517518
CAS No.: 899788-41-1
M. Wt: 451.6 g/mol
InChI Key: ZXGNXRPXIJHURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetrahydroquinazolin-dione derivative featuring a 2,4,6-trimethylphenylmethyl (mesitylmethyl) group at the N1 position and an N-(3-methoxypropyl)butanamide side chain at the C3 position.

Properties

IUPAC Name

4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-(3-methoxypropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O4/c1-18-15-19(2)22(20(3)16-18)17-29-23-10-6-5-9-21(23)25(31)28(26(29)32)13-7-11-24(30)27-12-8-14-33-4/h5-6,9-10,15-16H,7-8,11-14,17H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGNXRPXIJHURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(3-methoxypropyl)butanamide is a complex organic molecule that has garnered attention due to its potential biological activities. Quinazoline derivatives, such as this compound, are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The molecular formula of the compound is C32H34N4O5C_{32}H_{34}N_{4}O_{5}. The structure features a quinazoline core with various functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may modulate receptor activity by interacting with receptor proteins.

Anticancer Activity

Research indicates that quinazoline derivatives can exhibit significant anticancer properties. For instance, compounds similar to this one have been studied for their effectiveness against various cancer cell lines. A notable study demonstrated that certain quinazoline derivatives inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

Antimicrobial Properties

Quinazoline derivatives have also been evaluated for their antimicrobial activities. In vitro studies have shown that these compounds can inhibit the growth of several pathogenic bacteria and fungi. The specific interactions and mechanisms remain an active area of research.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines. Similar derivatives have been documented to reduce inflammation in various animal models .

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal highlighted the efficacy of a related quinazoline derivative in reducing tumor growth in xenograft models. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial activity of quinazoline derivatives against resistant strains of bacteria. The study revealed that certain modifications in the chemical structure enhanced the antibacterial potency against Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Activity Type Effect Tested Models Reference
AnticancerInhibition of cell proliferationMCF-7, Bel-7402 cell lines
AntimicrobialBacterial growth inhibitionStaphylococcus aureus, E. coli
Anti-inflammatoryReduction of cytokine levelsAnimal models

Comparison with Similar Compounds

Target Compound vs. Tetrahydroquinazolinone Derivatives (e.g., Compound 4l )

  • Substituent Differences :
    • The target compound has a mesitylmethyl group at N1, which is bulkier and more electron-rich than the 4-methoxyphenyl groups in 4l. This may influence steric hindrance during catalytic or binding interactions.
    • The N-(3-methoxypropyl)butanamide side chain in the target compound contrasts with the dimethylpropyl linker in 4l. The methoxy group in the target could enhance water solubility compared to the purely hydrophobic substituents in 4l.
Feature Target Compound Compound 4l
Core Tetrahydroquinazolin-dione Tetrahydroquinazolinone
N1 Substituent 2,4,6-Trimethylphenylmethyl 4-Methoxyphenyl
C3 Substituent N-(3-Methoxypropyl)butanamide 2,2-Dimethylpropyl
Synthesis Catalysts Not specified PdCl₂(PPh₃)₂, PCy₃

Target Compound vs. Benzamide Derivatives (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide )

  • Amide Group Comparison : Both compounds feature amide linkages, but the target’s butanamide chain is longer and includes a methoxypropyl group, whereas the benzamide derivative has a shorter hydroxy-dimethylethyl substituent.
  • Directing Groups : The benzamide derivative’s N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization , while the target compound’s mesitylmethyl group may sterically hinder such interactions.

Pharmacological Potential vs. Cholinesterase Inhibitors (e.g., Compound 19b )

  • Structural Contrasts: Compound 19b contains a tetrahydroacridin-amino moiety linked to a benzamide, targeting acetylcholinesterase. The target compound lacks this fused acridine system but shares an amide group, suggesting divergent mechanisms of action.
  • Side Chain Flexibility: The methoxypropyl group in the target compound may confer better blood-brain barrier penetration compared to the rigid diethylamino group in 19b .

Research Findings and Implications

  • Steric and Electronic Effects: The mesitylmethyl group in the target compound likely reduces reactivity at the N1 position compared to smaller substituents (e.g., 4-methoxyphenyl), as seen in catalytic studies of related quinazolinones .
  • Solubility vs. Bioactivity : The methoxypropylamide chain may improve aqueous solubility relative to purely hydrophobic analogs, a critical factor in drug design .
  • Unresolved Questions : Direct comparative data on enzyme inhibition, catalytic efficiency, or pharmacokinetics are absent in the provided evidence, highlighting the need for targeted studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.